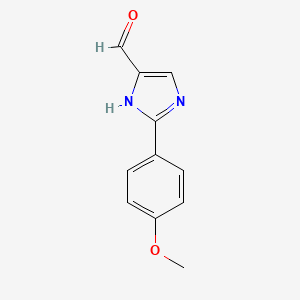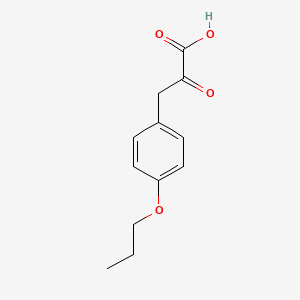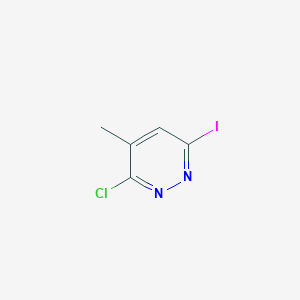![molecular formula C9H7NO2 B13681759 7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)
7-Methylbenzo[c]isoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenzo[c]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Métodos De Preparación
The synthesis of 7-Methylbenzo[c]isoxazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
7-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methylbenzo[c]isoxazole-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methylbenzo[c]isoxazole-3-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as serotonin reuptake inhibitors, which can have antidepressant effects . The compound’s structure allows it to bind to various biological targets, influencing their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
7-Methylbenzo[c]isoxazole-3-carbaldehyde can be compared with other similar compounds, such as:
3-Methylbenzo[d]isoxazole-6-carbaldehyde: This compound has a similar structure but differs in the position of the methyl and aldehyde groups.
Isoxazole derivatives: Various isoxazole derivatives share the core isoxazole structure but have different substituents, leading to diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
7-methyl-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-3-2-4-7-8(5-11)12-10-9(6)7/h2-5H,1H3 |
Clave InChI |
PNNSZCAXDPEBSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=C(ON=C12)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)



![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)


![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)




